Dibenzo[b,e]thiepin-11(6H)-one
Description
Overview of Thiepin Derivatives in Chemical and Pharmaceutical Sciences
Thiepins are a class of sulfur-containing heterocyclic compounds characterized by a seven-membered ring. Thiophene, a five-membered sulfur-containing ring, is a privileged pharmacophore in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety. nih.gov Thiepin derivatives, including the dibenzo[b,e]thiepin class, have been extensively studied for their potential therapeutic applications. These compounds are known for a broad spectrum of biological activities, including antipsychotic, anti-inflammatory, and antioxidant properties. ontosight.aiontosight.ai The structural features of thiepin derivatives, such as the presence of a sulfur atom and a flexible seven-membered ring, allow for diverse chemical modifications, leading to compounds with a range of pharmacological profiles. ontosight.ai
Significance of Dibenzo[b,e]thiepin-11(6H)-one as a Core Structure in Medicinal Chemistry
This compound, with its characteristic tricyclic system containing a sulfur atom, is a crucial intermediate in the synthesis of various biologically active molecules. ontosight.ainih.govontosight.ai Its structure, which consists of a thiepin ring fused to two benzene (B151609) rings, provides a versatile template for medicinal chemists. ontosight.aiontosight.ai The ketone group at the 11-position and the methylene (B1212753) bridge at the 6-position are key sites for chemical derivatization, allowing for the introduction of various functional groups and side chains. nih.govfarmaciajournal.com
This structural versatility has led to the development of a multitude of derivatives with a wide range of potential therapeutic applications. ontosight.ai For instance, derivatives of the dibenzo[b,e]thiepin scaffold have been investigated for their antipsychotic, antidepressant, neuroprotective, anti-inflammatory, and antimicrobial activities. ontosight.aiontosight.ai The compound itself is a key intermediate in the synthesis of the tricyclic antidepressant dosulepin. nih.govresearchgate.net
The significance of this compound is underscored by its role in the synthesis of compounds with neurotropic and psychotropic activities. nih.gov Furthermore, the oxidation of the sulfur atom to a sulfone (dibenzo[b,e]thiepine-5,5-dioxide) can lead to derivatives with antihistaminic and antiallergenic properties. nih.govresearchgate.net The inherent biological potential of the dibenzo[b,e]thiepin core makes its ketone derivative, this compound, a cornerstone in the exploration of new therapeutic agents.
Historical Context of this compound Research
Research into dibenzo[b,e]thiepin derivatives dates back several decades, with early studies focusing on their synthesis and potential applications in medicinal chemistry. A key synthetic route to this compound involves the cyclization of 2-[(phenylthio)methyl]benzoic acid using polyphosphoric acid. nih.govresearchgate.netfarmaciajournal.comunibuc.roresearchgate.net This method has been a foundational step in accessing the core tricyclic structure.
Early research in the 1960s and 1970s reported the synthesis of aminoalkyl derivatives of 6,11-dihydrodibenzo[b,e]thiepin and its corresponding 11-ketone, which were found to possess neurotropic and psychotropic activities. nih.govresearchgate.net During the same period, dibenzo[b,e]thiepin-5,5-dioxide derivatives were identified as having antihistaminic and antiallergenic properties. nih.govresearchgate.net
Over the years, research has expanded to include the synthesis and evaluation of a wide variety of derivatives. This includes the preparation of oxime and O-acyloxime derivatives, which have been investigated for their antimicrobial and antifungal activities. nih.govunibuc.ro More recent research has focused on the synthesis of novel derivatives with potential as atypical antipsychotics, serotonin (B10506) receptor antagonists, and agents for treating neurodegenerative diseases. ontosight.aiontosight.airesearchgate.net The crystal structure of this compound has also been determined, revealing a distorted boat conformation for the seven-membered thiepin ring. nih.govresearchgate.net This structural insight is valuable for understanding the compound's reactivity and for designing new derivatives with specific biological targets in mind.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1531-77-7 | C14H10OS | 226.29 chemicalbook.comnih.govklivon.comsigmaaldrich.comsigmaaldrich.com |
| 2-[(Phenylthio)methyl]benzoic acid | Not explicitly found | C14H12O2S | 244.31 |
| Dosulepin | 113-53-1 | C19H21NS | 295.44 |
| Dibenzo[b,e]thiepine-5,5-dioxide | Not explicitly found | C14H10O3S | 258.29 |
| 11-Hydroxyimino-6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide | Not explicitly found | C14H11NO3S | 273.31 farmaciajournal.com |
| 2-Methyl-6,11-dihydrothis compound | Not explicitly found | C15H12OS | 240.32 |
| 11-Hydroximino-2-methyl-6,11-dihydrodibenzo[b,e]thiepine | Not explicitly found | C15H13NOS | 255.33 |
| Research Area | Key Findings | Relevant Derivatives |
| Antidepressant Activity | The core structure is a precursor to the tricyclic antidepressant dosulepin. nih.govresearchgate.net | Dosulepin |
| Antipsychotic Activity | Derivatives have shown potential as atypical antipsychotics. researchgate.net | Aminoalkyl derivatives |
| Antimicrobial Activity | Oxime and O-acyloxime derivatives exhibit antibacterial and antifungal properties. nih.govunibuc.ro | O-acyloximino-dibenzo[b,e]thiepins |
| Antihistaminic/Antiallergenic Activity | Oxidation to the sulfone leads to compounds with these properties. nih.govresearchgate.net | Dibenzo[b,e]thiepin-5,5-dioxide derivatives |
| Structural Chemistry | The thiepin ring adopts a distorted boat conformation. nih.govresearchgate.net | This compound |
Structure
3D Structure
Properties
IUPAC Name |
6H-benzo[c][1]benzothiepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJDEWXZEIHBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165219 | |
| Record name | Dibenzo(b,e)thiepin-11(6H)-one | |
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Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1531-77-7 | |
| Record name | Dibenzo[b,e]thiepin-11(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1531-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibenzo(b,e)thiepin-11(6H)-one | |
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| Record name | Dibenzo(b,e)thiepin-11(6H)-one | |
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| Record name | Dibenzo[b,e]thiepin-11(6H)-one | |
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| Record name | DIBENZO(B,E)THIEPIN-11(6H)-ONE | |
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Synthetic Methodologies and Reaction Pathways of Dibenzo B,e Thiepin 11 6h One
Established Synthetic Routes to Dibenzo[b,e]thiepin-11(6H)-one
The most common and well-documented strategies for synthesizing the this compound scaffold involve the intramolecular cyclization of 2-(Phenylthiomethyl)benzoic acid or the construction of this precursor from simpler starting materials.
The cornerstone of this compound synthesis is the intramolecular Friedel-Crafts acylation of 2-(Phenylthiomethyl)benzoic acid. This reaction forges the ketone-containing seven-membered ring by forming a new carbon-carbon bond between the carboxylic acid group and the adjacent phenyl ring. This cyclodehydration can be promoted by various reagents, which are categorized by their mode of action.
Polyphosphoric acid (PPA) is a widely used and effective reagent for promoting the intramolecular cyclization of 2-(Phenylthiomethyl)benzoic acid. nih.gov PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the formation of an acylium ion intermediate which then undergoes electrophilic aromatic substitution onto the neighboring phenyl ring. The reaction is typically carried out by heating the substrate directly with PPA. nih.gov
A typical laboratory procedure involves heating polyphosphoric acid to approximately 80°C, followed by the slow addition of 2-(Phenylthiomethyl)benzoic acid. The reaction mixture is then heated for about an hour at a higher temperature, generally between 100-110°C, to ensure the completion of the cyclization. nih.gov The product is subsequently isolated by quenching the reaction mixture with ice water and extracting with an organic solvent. nih.gov
| Reagent | Substrate | Temperature | Duration | Outcome |
| Polyphosphoric Acid (PPA) | 2-(Phenylthiomethyl)benzoic acid | 100-110°C | 1 hour | Successful cyclization to this compound. nih.gov |
Lewis acids are standard catalysts for Friedel-Crafts reactions. While polyphosphoric acid is a common choice, other Lewis acids can also effect this transformation, often by first converting the carboxylic acid to a more reactive acyl halide intermediate. For the analogous synthesis of Dibenzo[b,e]oxepin-11(6H)-one from 2-(phenoxymethyl)benzoic acids, a cooperative system using iron(II) chloride (FeCl2) has been shown to be effective for direct intramolecular ortho-acylation. researchgate.net Iron(III) chloride (FeCl3) is also a well-established catalyst for similar cyclizations, such as the synthesis of dibenzo[b,f]oxepines. rsc.org These methods highlight the utility of iron-based Lewis acids in promoting the key ring-closing step. The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen (of the corresponding acyl halide), which increases the electrophilicity of the carbonyl carbon and facilitates the intramolecular attack by the phenyl ring. masterorganicchemistry.com
| Catalyst Type | Substrate Type | Common Catalysts | General Principle |
| Lewis Acid | 2-(Phenylthiomethyl)benzoyl chloride | Anhydrous Ferric Chloride (FeCl3), Anhydrous Aluminum Chloride (AlCl3) | Catalyzes intramolecular Friedel-Crafts acylation by activating the acyl chloride. researchgate.netrsc.orgmasterorganicchemistry.com |
To enhance the reactivity of the carboxylic acid for intramolecular Friedel-Crafts acylation, it can first be converted to a more electrophilic acyl chloride. This is a common two-step approach where the cyclization is mediated by a chlorinating agent followed by a Lewis acid. nih.gov
Thionyl chloride (SOCl2) is frequently used to convert 2-(Phenylthiomethyl)benzoic acid into its corresponding acyl chloride, 2-(Phenylthiomethyl)benzoyl chloride. nih.govmdpi.com This highly reactive intermediate is typically not isolated but is used directly in the subsequent step. The addition of a Lewis acid, such as anhydrous aluminum chloride, then catalyzes the intramolecular Friedel-Crafts acylation to yield this compound. This method is particularly prevalent in the synthesis of the analogous dibenzo[b,e]oxepine structures. nih.gov
| Step | Reagent | Intermediate | Purpose |
| 1. Activation | Thionyl Chloride (SOCl2) | 2-(Phenylthiomethyl)benzoyl chloride | Converts the carboxylic acid to a more reactive acyl chloride. nih.govmdpi.com |
| 2. Cyclization | Lewis Acid (e.g., AlCl3) | This compound | Catalyzes the intramolecular Friedel-Crafts reaction. nih.gov |
The synthesis of this compound is often approached as a multi-step sequence, which includes the formation of the key precursor, 2-(Phenylthiomethyl)benzoic acid, followed by its cyclization. A well-established sequence begins with readily available starting materials, phthalide (B148349) and thiophenol. nih.gov
This two-stage process is advantageous as it builds the necessary precursor from simpler commercial chemicals. The first stage involves the synthesis of the benzoic acid derivative, and the second stage is the ring-closing reaction as described previously. Such sequential approaches are fundamental in organic synthesis, allowing for the construction of complex molecules in a controlled manner. nih.govrsc.org
A primary route for obtaining the necessary 2-(Phenylthiomethyl)benzoic acid precursor involves a reaction between phthalide and the potassium salt of thiophenol (potassium thiophenolate). nih.gov In this reaction, the thiophenolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone (phthalide). This leads to the opening of the five-membered lactone ring. A subsequent workup under acidic conditions protonates the resulting carboxylate to yield 2-(Phenylthiomethyl)benzoic acid. This method provides a direct and efficient pathway to the key intermediate required for the subsequent cyclization step. nih.gov
Cyclization Reactions of 2-(Phenylthiomethyl)benzoic Acid
Derivatization and Functionalization Strategies of this compound
The this compound scaffold is a versatile starting material for the synthesis of a wide range of derivatives, primarily through modifications at the C11-keto group and the sulfur atom in the central seven-membered ring. These derivatization strategies are crucial for developing new compounds with specific chemical properties and biological activities.
Synthesis of Oxime Derivatives
A common functionalization strategy for the ketone group in this compound is its conversion into an oxime. This reaction is typically achieved by treating the parent ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270). nih.govresearchgate.net The pyridine acts as a proton acceptor, facilitating the nucleophilic attack of hydroxylamine on the carbonyl carbon. This conversion of the carbonyl group to an oxime (C=N-OH) is a key intermediate step for further derivatization, such as the acylation described in the following section. nih.gov The formation of these oximes introduces the potential for stereoisomerism (E/Z isomers) around the carbon-nitrogen double bond. researchgate.netnih.gov
Acylation of Oximes to O-Acyloximino-dibenzo[b,e]thiepins
The oxime derivatives of this compound can be further functionalized through acylation. This process involves reacting the intermediate oxime with various acylating agents, such as benzoyl chlorides, to yield O-acyloximino-dibenzo[b,e]thiepins. nih.gov The reaction is generally carried out in an anhydrous solvent like dry benzene (B151609), using a catalyst such as anhydrous pyridine to serve as a proton acceptor. nih.govresearchgate.net This strategy allows for the introduction of a variety of substituent groups onto the oxime oxygen, leading to the creation of a library of novel compounds. nih.gov The resulting O-acyloximes also exist as E/Z isomers. researchgate.net
Table 1: Examples of Synthesized O-Acyloximino-dibenzo[b,e]thiepin Derivatives
| Parent Ketone | Acylating Agent | Resulting Derivative Class |
|---|---|---|
| This compound | Benzoyl Chloride | This compound O-benzoyloxime |
Oxidation of Sulfur Atom to Sulfones (e.g., 5,5-Dioxides)
Another significant derivatization pathway involves the oxidation of the sulfur atom within the thiepin ring. The sulfide (B99878) can be oxidized to a sulfone, yielding this compound 5,5-dioxide. researchgate.netnih.gov This transformation fundamentally alters the electronic and steric properties of the molecule. A variety of oxidizing agents are commonly used for the conversion of sulfides to sulfones, including hydrogen peroxide (H₂O₂), urea-hydrogen peroxide adducts, and 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent). organic-chemistry.org The resulting dibenzo[b,e]thiepin-5,5-dioxide derivatives have been investigated for various biological activities, including antihistaminic and antiallergenic properties. researchgate.netresearchgate.net
Aminoalkylation of 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide
Further functionalization can be achieved on the sulfone derivative. Specifically, the aminoalkylation of 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide has been reported as a synthetic strategy. researchgate.netresearchgate.net This reaction introduces an aminoalkyl side chain into the molecule, a common modification in the development of centrally acting agents. This chemical modification on the dibenzo[b,e]thiepin-5,5-dioxide core structure has been used to produce compounds with neurotropic and psychotropic activities. researchgate.netresearchgate.net
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. scribd.com This reaction is a powerful carbon-carbon bond-forming method used to introduce alkyl or aryl groups at the C11 position, converting the ketone into a tertiary alcohol. mnstate.edu A notable application is the synthesis of Dosulepin (also known as Dothiepin), which is prepared by reacting this compound with the Grignard reagent 3-(N,N-dimethylamino)propyl-magnesium chloride. scribd.com The reaction is typically performed under anhydrous conditions in a suitable solvent like toluene. scribd.com
Table 2: Grignard Reaction for the Synthesis of a Dosulepin Precursor
| Ketone Substrate | Grignard Reagent | Product (Tertiary Alcohol) |
|---|
Stereoselective Synthesis of E-isomers
The synthesis of oxime and O-acyloxime derivatives from this compound introduces a C=N double bond, which results in the formation of geometric isomers (E and Z). researchgate.netnih.gov The spatial arrangement of the substituents on the oxime nitrogen relative to the dibenzo[b,e]thiepin framework can significantly influence the molecule's properties. Often, these isomers are formed as a mixture, and their separation can be challenging. Research into related heterocyclic systems has shown that one isomer may be thermodynamically more stable or may predominate in solution. mdpi.com Achieving stereoselective synthesis, where one isomer (e.g., the E-isomer) is preferentially formed, is a key objective in synthetic organic chemistry to ensure the production of a single, well-characterized compound. While the formation of E/Z isomers is well-documented, specific, highly stereoselective synthetic methods for these particular thiepin derivatives are an area of ongoing research interest.
Reaction Mechanisms and Mechanistic Studies
The formation and transformation of the this compound core are governed by fundamental principles of organic reaction mechanisms. A deeper understanding of these mechanisms is crucial for the rational design of synthetic routes and the prediction of product outcomes.
The principal method for the synthesis of the this compound tricycle involves an intramolecular Friedel-Crafts acylation. This reaction typically proceeds from a 2-(phenylthiomethyl)benzoic acid precursor. The generally accepted mechanism, catalyzed by a strong acid such as polyphosphoric acid (PPA) or a Lewis acid, involves several key steps:
Activation of the Carboxylic Acid: The reaction is initiated by the protonation of the carboxylic acid group by the acid catalyst, or coordination to a Lewis acid. This enhances the electrophilicity of the carbonyl carbon, forming a highly reactive acylium ion or a related activated complex.
Electrophilic Aromatic Substitution: The electron-rich aromatic ring derived from the phenylthio moiety then acts as a nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a new carbon-carbon bond and a seven-membered ring.
Rearomatization: The subsequent loss of a proton from the site of electrophilic attack restores the aromaticity of the benzene ring, yielding the final this compound product.
The efficiency of this cyclization can be influenced by the nature and position of substituents on the aromatic rings. Electron-donating groups can enhance the nucleophilicity of the phenylthio ring, potentially increasing the reaction rate, while electron-withdrawing groups may have the opposite effect.
Table 1: Key Steps in the Intramolecular Friedel-Crafts Cyclization
| Step | Description | Key Intermediates/Transition States |
| 1 | Activation of the Carboxylic Acid | Protonated carboxylic acid, Acylium ion |
| 2 | Nucleophilic Attack | Sigma complex (Wheland intermediate) |
| 3 | Deprotonation | Final product |
The this compound molecule possesses a non-planar, twisted boat-like conformation, which introduces significant stereochemical considerations in its derivatization. Reactions at the methylene (B1212753) bridge (C6) or the carbonyl group (C11) can potentially lead to the formation of stereoisomers.
The introduction of substituents at the C6 position can create a new stereocenter. The stereochemical outcome of such reactions will be influenced by the steric hindrance imposed by the bulky tricyclic framework. Reagents will preferentially approach from the less hindered face of the molecule, potentially leading to a high degree of diastereoselectivity.
For reactions involving the C11 carbonyl group, such as reduction to an alcohol or addition of a Grignard reagent, the approach of the nucleophile can also be sterically directed by the conformation of the seven-membered ring and the adjacent aromatic rings. The resulting alcohol will have a specific stereochemistry relative to the rest of the molecule. While specific studies on the stereoselective derivatization of this compound are not extensively documented in publicly available literature, the principles of steric approach control would be the primary guiding factor in predicting the stereochemical outcome of such transformations.
Table 2: Potential Stereochemical Outcomes in Derivatization
| Reaction Site | Type of Reaction | Potential Stereochemical Outcome | Influencing Factors |
| C6 (Methylene) | Substitution | Formation of diastereomers | Steric hindrance from the tricyclic core |
| C11 (Carbonyl) | Reduction, Nucleophilic Addition | Formation of diastereomeric alcohols | Conformation of the seven-membered ring, Steric approach control |
Currently, there is a lack of specific documented evidence in the scientific literature detailing rearrangement reactions that this compound undergoes. However, based on its structural features, particularly the presence of a ketone and a flexible seven-membered ring, potential acid-catalyzed rearrangements could be hypothesized. For instance, under harsh acidic conditions, protonation of the carbonyl oxygen followed by a 1,2-shift could theoretically lead to ring expansion or contraction, though such reactions have not been reported for this specific compound. The stability of the dibenzo[b,e]thiepin ring system likely disfavors such transformations under typical reaction conditions. Further research would be necessary to explore and characterize any potential rearrangement pathways of this heterocyclic core.
Structural Characterization and Conformational Analysis
Spectroscopic Analysis of Dibenzo[b,e]thiepin-11(6H)-one and its Derivatives
Spectroscopic techniques are pivotal in confirming the identity and purity of this compound and its derivatives. klivon.com Comparative spectral studies have been instrumental in understanding the structural nuances of these compounds. researchgate.netresearchgate.net
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the molecular structure of this compound and its derivatives. klivon.combch.ro
In the ¹H-NMR spectrum of an O-acyloximino derivative of dibenzo[b,e]thiepin, the aromatic protons typically appear in the range of δ 7.10–7.84 ppm. bch.ro The methylene (B1212753) protons (H-6) of the thiepin ring often present as a broad singlet or an AB system, as seen in one derivative where they appear at δ 4.64 and 3.58 ppm. bch.ro
The ¹³C-NMR spectra provide valuable information about the carbon framework. For O-acyloximino-dibenzo[b,e]thiepine derivatives, the quaternary carbons and methine carbons of the aromatic rings, as well as the methylene carbon of the thiepin ring, are observed at distinct chemical shifts. bch.ro For instance, in one such derivative, the methylene carbon (C-6) appears at two different shifts (δ 59.13 and 58.45 ppm), indicating magnetic non-equivalence. bch.ro
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Dibenzo[b,e]thiepin Derivatives
| Compound | ¹H-NMR (δ ppm) | ¹³C-NMR (δ ppm) | Reference |
| O-(4-chlorobenzoyl)-oximino-6,11-dihydrodibenzo[b,e]thiepine | Aromatic protons: 7.10–7.84; Methylene protons (H-6): 4.64 (bs, 1H), 3.58 (bs, 1H) | Quaternary carbons: 141.81, 140.39, 134.67, 129.74, 126.27, 124.27; Methine carbons (aromatic): 132.79, 132.64, 132.37, 131.58, 131.32, 131.21, 131.11, 131.04, 129.92, 129.51, 129.34, 129.06, 128.99, 127.74, 127.21, 126.60, 126.18; Methylene carbon (C-6): 59.13, 58.45 | bch.ro |
| 2-Methylthis compound O-(4-bromobenzoyl)oxime | Aromatic protons: 7.01-7.77; Methylene protons (H-6): 4.66, 4.20; Methyl protons: 2.29, 2.26 | Not explicitly provided in the source. | nih.gov |
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. klivon.com For this compound and its derivatives, key characteristic absorption bands are observed. researchgate.netbch.ro
In a derivative, O-acyloximino-dibenzo[b,e]thiepine, the IR spectrum shows characteristic peaks at 1751 cm⁻¹ (C=O stretching of the carbamate), 1583 cm⁻¹ (C=N stretching), and various bands corresponding to aromatic C-H and C=C vibrations. bch.ro The CH₂ group of the thiepin ring in a similar derivative shows a stretching frequency at 2966 cm⁻¹. nih.gov
Table 2: Characteristic IR Absorption Bands for Dibenzo[b,e]thiepin Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C=O (oxime carbamate) | Stretching | 1751 | bch.ronih.gov |
| C=N | Stretching | 1583 - 1591 | bch.ronih.gov |
| CH₂ (in thiepin ring) | Stretching | 2966 | nih.gov |
Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compounds. klivon.com For instance, the mass spectrum of 2-methylthis compound O-(4-bromobenzoyl)oxime shows the molecular ion peak (M⁺) at m/z 439. nih.gov The fragmentation pattern provides further structural information. bch.ronih.gov
X-ray Crystallography and Solid-State Structure
The crystal structure of this compound has been determined through single-crystal X-ray diffraction. researchgate.netnih.govnih.gov The compound crystallizes in the orthorhombic space group Pna2₁. researchgate.netresearchgate.net The unit cell parameters have been reported as a = 14.6208 (11) Å, b = 4.3503 (3) Å, and c = 16.9023 (13) Å. researchgate.netnih.gov
Table 3: Crystal Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₀OS | researchgate.netnih.govnih.gov |
| Molecular Weight | 226.28 g/mol | researchgate.netnih.gov |
| Crystal System | Orthorhombic | researchgate.netnih.gov |
| Space Group | Pna2₁ | researchgate.netresearchgate.net |
| a | 14.6208 (11) Å | researchgate.netnih.gov |
| b | 4.3503 (3) Å | researchgate.netnih.gov |
| c | 16.9023 (13) Å | researchgate.netnih.gov |
| V | 1075.07 (14) ų | researchgate.netnih.gov |
| Z | 4 | researchgate.netnih.gov |
| Temperature | 110 K | researchgate.netnih.gov |
Crystallographic studies reveal that the central seven-membered thiepin ring in this compound adopts a distorted boat conformation. nih.govnih.govsmolecule.com This conformation is a key feature of the dibenzo[b,e]thiepin ring system. smolecule.com The dihedral angle between the mean planes of the two fused benzene (B151609) rings is a significant parameter defining this conformation and has been measured to be 56.5 (1)°. researchgate.netnih.govnih.gov This particular conformation is influenced by the sp³ hybridization of a carbon atom within the seven-membered ring. nih.govsmolecule.com In the crystal structure, the ketone oxygen atom is situated in an equatorial position relative to the thiepin ring. researchgate.netnih.gov
Dihedral Angles Between Fused Benzene Rings
The central seven-membered thiepin ring in this compound is not planar. Instead, it adopts a distorted boat conformation. nih.govnih.govresearchgate.netresearchgate.net This arrangement results in a significant dihedral angle between the mean planes of the two fused benzene rings. Experimental data from X-ray crystallography indicates this angle to be 56.5 (1)°. nih.govnih.govresearchgate.netresearchgate.net This non-planar structure is a key feature of the molecule's conformation.
In contrast, a related compound, 6,11-Dihydrodibenz[b,e]oxepin-11-one, where an oxygen atom replaces the sulfur, exhibits a smaller dihedral angle of 42.0 (1)° between its fused benzene rings and adopts a twist-boat conformation. iucr.org
| Compound | Conformation | Dihedral Angle (°) |
| This compound | Distorted Boat | 56.5 (1) |
| 6,11-Dihydrodibenz[b,e]oxepin-11-one | Twist-Boat | 42.0 (1) |
Computational and Theoretical Studies
Computational chemistry provides valuable insights into the structure and properties of this compound, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) calculations have been employed to optimize the geometry of this compound in a vacuum. nih.gov Using the B3LYP functional and a 6-31G(d) basis set, the calculated dihedral angle between the two benzene rings was found to be 46.2 (6)°. nih.gov This represents a decrease of 14.2 (5)° compared to the solid-state crystal structure, highlighting the influence of crystal packing forces on the molecular conformation. nih.gov
For the related oxepin (B1234782) analog, DFT calculations at the 6–31-G(d) level resulted in a dihedral angle of 34.8 (2)°, a decrease of 7.2 (2)° from the crystal structure. iucr.org
| Method | Dihedral Angle (°) |
| X-ray Crystallography | 56.5 (1) |
| DFT (B3LYP/6-31G(d)) | 46.2 (6) |
Conformational Analysis using Computational Methods
Computational methods confirm that the seven-membered thiepin ring of this compound adopts a distorted boat conformation. nih.govresearchgate.netresearchgate.net This is a stable arrangement for this tricyclic system. The ketone oxygen atom is situated in an equatorial position relative to the thiepin ring. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations have been utilized to understand the electronic structure and reactivity of related molecules. For instance, studies on dosulepin, a derivative of this compound, have employed quantum chemical parameters to assess its reactivity. physchemres.org While specific quantum chemical calculation details for the parent compound are not extensively provided in the search results, DFT calculations have been used to determine torsion angles. For this compound, the calculated C3—C2—C1—O and C13—C14—C1—O torsion angles were 12.8 (2)° and -36.9 (1)° respectively, showing a decrease from the experimental values. nih.govresearchgate.net
Applications in Drug Discovery and Medicinal Chemistry
Dibenzo[b,e]thiepin-11(6H)-one as a Pharmaceutical Intermediate
The chemical architecture of this compound makes it an ideal precursor for creating complex molecules with significant therapeutic applications.
This compound is a well-established intermediate in the synthesis of the tricyclic antidepressant, Dosulepin (also known as Dothiepin). researchgate.netresearchgate.net Dosulepin is a serotonin-norepinephrine reuptake inhibitor (SNRI) that functions by preventing the reabsorption of these neurotransmitters in the brain. researchgate.netcymitquimica.comwikipedia.org This action helps to prolong the mood-lightening effects of naturally released serotonin (B10506) and noradrenaline, thereby alleviating symptoms of depression. researchgate.netresearchgate.net The synthesis of Dosulepin involves chemically modifying the ketone group at the 11-position of the this compound core structure to introduce the side chain responsible for its pharmacological activity. cymitquimica.com
The this compound scaffold is a versatile platform for generating a wide range of chemical analogs. researchgate.net By making strategic modifications to the core tricyclic system, researchers can develop new compounds with altered or enhanced therapeutic profiles. For example, the replacement of the oxygen atom in the related dibenzo[b,e]oxepine structure with a sulfur atom to form dibenzo[b,e]thiepine derivatives has been shown to significantly improve antimicrobial activity. nih.govresearchgate.net Further modifications, such as the oxidation of the thiepine (B12651377) sulfur to the corresponding 5,5-dioxide derivative, can also be explored to modulate biological effects. nih.govresearchgate.net This adaptability allows for the creation of diverse libraries of compounds that can be screened for various therapeutic purposes, extending beyond the initial antidepressant applications.
Pharmacological Activities of this compound Derivatives
While the parent compound is primarily an intermediate, its derivatives exhibit a spectrum of important pharmacological activities. Through targeted chemical synthesis, the basic dibenzo[b,e]thiepine framework has been elaborated to produce molecules with distinct therapeutic actions.
Certain derivatives of the dibenzo[b,e]thiepine structure are known to possess antihistaminic properties. researchgate.netresearchgate.netiucr.org Specifically, research has identified dibenzo[b,e]thiepin-5,5-dioxide derivatives as having this activity. researchgate.netresearchgate.net Structure-activity relationship studies on related dibenz[b,e]oxepin derivatives have shown that specific side chains at the 11-position, combined with a carboxyl group at the 2-position, result in potent inhibitory effects on histamine (B1213489) H1 receptors. drugbank.com
The same class of dibenzo[b,e]thiepin-5,5-dioxide derivatives that exhibit antihistaminic effects has also been reported to possess antiallergenic activities. researchgate.netresearchgate.net A study on structurally similar dibenz[b,e]oxepin derivatives demonstrated that compounds could be synthesized to be orally active antiallergic agents, potently inhibiting passive cutaneous anaphylaxis (PCA) in rats and IgG1-mediated bronchoconstriction in guinea pigs. drugbank.com
The dibenzo[b,e]thiepine skeleton has been a fruitful foundation for compounds with neurotropic and psychotropic activities. researchgate.netresearchgate.netiucr.org By performing aminoalkylation of 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide and the corresponding 11-ketone (the parent compound), researchers have successfully developed compounds with these central nervous system effects. researchgate.netresearchgate.net The search for new neurotropic agents often involves synthesizing derivatives of heterocyclic systems like dibenzo[b,e]thiepine to identify compounds with potential anticonvulsant, anxiolytic, or antidepressant properties. nih.govmdpi.com
Table 1: Summary of Pharmacological Activities of Dibenzo[b,e]thiepin Derivatives
| Derivative Class | Pharmacological Activity | Reference |
|---|---|---|
| Dibenzo[b,e]thiepin-5,5-dioxide derivatives | Antihistaminic, Antiallergenic | researchgate.netresearchgate.net |
| Aminoalkylated 6,11-dihydrodibenzo[b,e]thiepin derivatives | Neurotropic, Psychotropic | researchgate.netresearchgate.net |
| General Dibenzo[b,e]thiepine derivatives | Antimicrobial | nih.govresearchgate.net |
Antidepressant Effects
Derivatives of the dibenzo[b,e]thiepin scaffold have been a cornerstone in the development of tricyclic antidepressants (TCAs). The structural similarity of this scaffold to other established TCAs has prompted extensive research into its antidepressant potential.
One area of investigation has been the synthesis of [[(alkylamino)ethyl]thio]dibenzo[b,f]thiepins and their 10,11-dihydro derivatives. nih.gov These compounds have demonstrated a combination of analgesic and antidepressant profiles. nih.gov For instance, one of the most active compounds from a synthesized series showed antinociceptive potency comparable to pentazocine (B1679294) and was found to be more than twice as active as imipramine (B1671792) in a test predictive of antidepressant efficacy. nih.gov
Furthermore, research into new dibenzothiadiazepine derivatives has also yielded compounds with potential antidepressant activity. nih.govresearchgate.net A series of 11-[(aminoalkyl)carbonyl] derivatives of 6,11-dihydrodibenzo[c,f] nih.govresearchgate.netresearchgate.netthiadiazepine 5,5-dioxide were synthesized and evaluated, with some compounds showing potent antagonism of apomorphine-induced hypothermia, a model used to screen for antidepressant drugs. nih.govresearchgate.net
The molecular structure of tianeptine, a known antidepressant, features a substituted dibenzothiazepine nucleus. mdpi.com This has spurred the development of new dibenzothiazepine derivatives as multifunctional compounds, aiming for improved efficacy and safety over traditional TCAs. mdpi.com
The synthesis of novel benzothiazole (B30560) derivatives has also been explored for antidepressant activity. nih.gov In animal models, certain synthesized compounds reduced the immobility time of mice in the tail suspension test, indicating potential antidepressant-like effects. nih.gov
Table 1: Antidepressant Activity of this compound Derivatives (This table is interactive. You can sort and filter the data by clicking on the headers.)
| Compound Class | Example Compound | Mechanism/Test Model | Outcome | Reference |
|---|---|---|---|---|
| [[(Alkylamino)ethyl]thio]dibenzo[b,f]thiepins | 10b | Phenyl-p-quinone-induced writhing, tail flick, tetrabenazine-induced ptosis | Potent antinociceptive and antidepressant activity | nih.gov |
| Dibenzothiadiazepine Derivatives | Compound 12 | Apomorphine-induced hypothermia test | Potent antagonist of apomorphine-induced hypothermia | nih.govresearchgate.net |
| Dibenzothiazepine Derivatives | Tianeptine Analogs | Hybridization with other pharmacophores | Development of multifunctional compounds | mdpi.comresearchgate.net |
| Benzothiazole Derivatives | 3c, 3d, 3f–3h | Tail suspension test in mice | Reduced immobility time | nih.gov |
Antipsychotic Properties
The dibenzo[b,e]thiepin scaffold is also integral to the structure of several atypical antipsychotic drugs. nih.gov These second-generation antipsychotics are used in the treatment of schizophrenia and other psychoses, often with a more favorable side-effect profile compared to first-generation agents. nih.govwikipedia.org
Quetiapine, a widely used atypical antipsychotic, is a dibenzothiazepine derivative. google.comnih.gov It acts as an antagonist at multiple neurotransmitter receptors in the brain, including serotonin (5HT1A and 5HT2), dopamine (B1211576) (D1 and D2), histamine (H1), and adrenergic (α1 and α2) receptors. google.com This multi-receptor antagonism is believed to contribute to its antipsychotic efficacy with a reduced risk of certain side effects. google.com Olanzapine is another dibenzodiazepine derivative used as an atypical antipsychotic. nih.govnih.gov
The development of new antipsychotic drugs based on this scaffold continues. For instance, novel 11-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]dibenzo[b,f] researchgate.netnih.govthiazepine derivatives have been synthesized and investigated. google.com
Anti-anxiety Effects
While direct studies on the anti-anxiety effects of this compound are limited, the broader class of benzodiazepines, which share structural similarities, are well-known for their anxiolytic properties. nih.govmdpi.com Tianeptine, a dibenzothiazepine derivative with antidepressant properties, has also been shown to alleviate anxious symptoms associated with depression. mdpi.com The development of new 2,3-benzodiazepine derivatives has shown promise in producing compounds with pronounced anxiolytic-like effects in animal models without significant sedative or memory-impairing side effects. mdpi.com
Antimicrobial Activity (Antibacterial, Antifungal, Antiprotozoal)
The dibenzo[b,e]thiepin core has been a fruitful scaffold for the discovery of novel antimicrobial agents with a broad spectrum of activity.
Antibacterial Activity: Several studies have demonstrated the antibacterial potential of dibenzo[b,e]thiepin derivatives. New derivatives of 6,11-dihydrodibenzo[b,e]thiepine-5,5-dioxide have been synthesized and screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. researchgate.net These sulfones exhibited significant antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 μg/mL to 250 μg/mL. researchgate.net
Further research has highlighted the antibacterial and antibiofilm activity of other novel dibenzothiepines. farmaciajournal.com S-oxidized compounds, in particular, showed improved antimicrobial activity. farmaciajournal.com Substituted dibenzo[b,f] researchgate.netnih.govthiazepine analogues carrying heterocyclic and aliphatic moieties at the C-11 position have also been synthesized and evaluated for their antibacterial activities. researchgate.net Derivatives containing imidazole, 2-methyl imidazole, and pyrrolidine (B122466) showed significant antibacterial effects. researchgate.net Additionally, dibenzodiazepine derivatives have been identified as potential antibacterials against intracellular bacteria. nih.gov
Antifungal Activity: The antifungal properties of dibenzo[b,e]thiepin derivatives have also been investigated. The aforementioned 6,11-dihydrodibenzo[b,e]thiepine-5,5-dioxide derivatives were also tested against fungal strains and showed notable activity. researchgate.net Other studies on 8-substituted-2,5-dihydro-1,5-benzothiazepine derivatives found that their antifungal activity was more significant than their antibacterial activity. asianpubs.org
Antiprotozoal Activity: The dibenzothiepine scaffold has shown potential in the development of antiprotozoal agents. farmaciajournal.com While specific studies on this compound are not extensively detailed, the broader class of related heterocyclic compounds has been investigated for activity against various protozoa such as Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. mdpi.comnih.govpreprints.org
Table 2: Antimicrobial Activity of this compound Derivatives (This table is interactive. You can sort and filter the data by clicking on the headers.)
| Compound Class | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| 6,11-dihydrodibenzo[b,e]thiepine-5,5-dioxide derivatives | Gram-positive and Gram-negative bacteria, fungal strains | Significant antimicrobial activity with MICs from 15.6 to 250 μg/mL. | researchgate.net |
| Dibenzothiepines | Reference and clinical microbial strains | Broad-spectrum antimicrobial and antibiofilm activity, enhanced for S-oxidized compounds. | farmaciajournal.com |
| Dibenzo[b,f] researchgate.netnih.govthiazepine analogues | Gram-positive and Gram-negative bacteria | Imidazole, 2-methyl imidazole, and pyrrolidine derivatives showed significant activity. | researchgate.net |
| Dibenzodiazepine derivatives | Intracellular bacteria (S. typhimurium, S. typhi, etc.) | Broad-spectrum activity against intracellular bacteria. | nih.gov |
| 8-Substituted-2,5-dihydro-1,5-benzothiazepine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | More significant antifungal than antibacterial activity. | asianpubs.org |
Anti-inflammatory Properties
Derivatives of dibenzo[b,e]thiepin have been synthesized and evaluated for their anti-inflammatory activity. Acetic acid derivatives of 6,11-dihydro-11-oxodibenzo[b,e]thiepin have shown promising results in animal models. nih.gov One particular compound, 6,11-dihydro-11-oxodibenzo[b,e]thiepin-3-acetic acid, was selected for further evaluation due to its high anti-inflammatory activity and low potential for gastric irritation. nih.gov Research also suggests that tropatepine, a compound containing the dibenzo[b,e]thiepin system, may possess anti-inflammatory properties. smolecule.com Other related heterocyclic structures, such as 1,2-benzothiazine and pyrazole (B372694) derivatives, have also been investigated as sources of novel anti-inflammatory agents. mdpi.comderpharmachemica.com
Antioxidant Effects
While direct studies on the antioxidant properties of this compound are not prominent, related heterocyclic compounds containing nitrogen and sulfur have been investigated for such activity. For instance, some 4H-1,4-benzothiazine derivatives have been shown to possess moderate to good antioxidant activity. derpharmachemica.com The antioxidant potential of new phenothiazine (B1677639) and benzothiazole derivatives has also been explored, suggesting that the broader class of sulfur- and nitrogen-containing tricyclic systems may have radical scavenging capabilities. nih.govnih.govmdpi.com
Antiviral Applications (e.g., inhibition of dengue virus replication by analogs)
A significant area of research for dibenzo[b,e]thiepin derivatives has been in the development of antiviral agents, particularly against the dengue virus (DENV). researchgate.netresearchgate.netexlibrisgroup.com A series of dihydrodibenzo[b,e]thiepin derivatives were synthesized and tested for their ability to inhibit DENV2 replication in HEK293 cells. researchgate.netresearchgate.net The antiviral mechanism appears to be complex, with some compounds inhibiting the viral helicase, while others may also interact with dopamine D4 receptors. researchgate.net
One highly active compound, SKI-417616, a dihydrodibenzothiepine, demonstrated potent inhibitory activity against all four serotypes of DENV, as well as West Nile virus and Sindbis virus. nih.gov This compound was found to inhibit an early stage of the viral life cycle by acting as an antagonist of the host cell dopamine D4 receptor and subsequently repressing the ERK phosphorylation pathway. nih.gov
Table 3: Antiviral Activity of this compound Derivatives against Dengue Virus (This table is interactive. You can sort and filter the data by clicking on the headers.)
| Compound | Virus Serotype(s) | Mechanism of Action | Key Finding | Reference |
|---|---|---|---|---|
| Dihydrodibenzo[b,e]thiepin derivatives | DENV2 | Inhibition of viral helicase, potential interaction with D4 receptors | 2-methyl substitution and S-oxidation improve inhibition. | researchgate.net |
| SKI-417616 (a dihydrodibenzothiepine) | DENV1, DENV3, DENV4, WNV, SINV | Antagonism of host cell dopamine D4 receptor, repression of ERK phosphorylation | Potent inhibitory activity against multiple flaviviruses and an alphavirus. | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Understanding how the chemical structure of this compound derivatives relates to their biological activity is crucial for designing more potent and selective compounds.
The biological activity of the this compound scaffold can be significantly modulated by the addition of various substituents. In a study of O-benzoyloxime derivatives synthesized from the parent compound, different substitution patterns on the benzoyl moiety led to varied antimicrobial activity. researchgate.net For instance, a derivative featuring a p-bromomethyl substitution exhibited notably high antibacterial and antifungal activity compared to other derivatives with different substitutions. researchgate.net This highlights that the nature and position of substituents are key determinants of the biological profile of the core structure. researchgate.net
Oxidation of the sulfur atom in the thiepin ring to a sulfone (5,5-dioxide) dramatically alters the electronic properties and, consequently, the biological activity of the molecule. researchgate.netdrugbank.com The oxidation transforms the electron-donating thioether group into a strong electron-accepting sulfonyl group. drugbank.com
In the case of antimicrobial O-benzoyloxime derivatives of this compound, this oxidation was found to be detrimental. The resulting dibenzo[b,e]thiepine 5,5-dioxide derivative showed a comparative failure to exhibit high antimicrobial activity, demonstrating a negative impact of the sulfonyl group in this context. researchgate.net However, other research indicates that Dibenzo[b,e]thiepin-5,5-dioxide derivatives are known to possess antihistaminic and antiallergenic activities, suggesting that sulfur oxidation can switch the therapeutic potential of the scaffold from one target class to another.
Bioisosteric replacement, where one atom or group is replaced by another with similar physical or chemical properties, is a common strategy in medicinal chemistry. A direct comparison between dibenzo[b,e]thiepine (sulfur-containing) and dibenzo[b,e]oxepine (oxygen-containing) derivatives has demonstrated the significant impact of this change. researchgate.net
In a study on antimicrobial agents, the replacement of the oxygen atom in the dibenzo[b,e]oxepine scaffold with a sulfur atom led to the corresponding dibenzo[b,e]thiepine derivatives. researchgate.net These sulfur-containing compounds exhibited significantly higher antimicrobial activity against all tested strains, demonstrating that the thiepine core is superior to the oxepine core for this particular biological effect. researchgate.net
Table 2: Effect of Bioisosteric Replacement on Antimicrobial Activity
| Scaffold | Key Heteroatom | Resulting Biological Activity (MIC) | Conclusion |
|---|---|---|---|
| Dibenzo[b,e]oxepine | Oxygen | Low antimicrobial activity (MIC 125–200 μg/mL). researchgate.net | The sulfur-containing scaffold is significantly more active. researchgate.net |
| Dibenzo[b,e]thiepine | Sulfur | High antimicrobial activity (MIC 25–50 μg/mL). researchgate.net | The change from oxygen to sulfur significantly improves antimicrobial activity. researchgate.net |
The three-dimensional shape of the this compound molecule is a key factor in its ability to bind to biological receptors. X-ray crystallography studies have revealed that the central seven-membered thiepin ring is not planar. It adopts a distorted boat conformation, with a significant dihedral angle between the two fused benzene (B151609) rings.
This defined, non-planar conformation is crucial for how the molecule presents its functional groups for interaction with a receptor's binding pocket. As seen in the docking studies with the androgen receptor, this specific shape allows the molecule to fit within the receptor surface, a prerequisite for biological activity. The conformational rigidity and specific geometry of the tricyclic system are thus essential elements in its interaction with protein targets.
Preclinical and Clinical Development Considerations
Pharmacokinetics and Efficacy Studies of Derivatives
Preclinical development of this compound derivatives has largely focused on their antimicrobial properties. In vitro efficacy studies have demonstrated that modifications to the core structure can significantly influence their activity against various pathogens.
Notably, a series of this compound O-benzoyloxime derivatives have been synthesized and evaluated for their antibacterial and antifungal activity. The replacement of the oxygen atom in the corresponding Dibenzo[b,e]oxepine analogs with a sulfur atom, forming the thiepine ring, was found to significantly enhance antimicrobial potency. For instance, isomeric dibenzo[b,e]thiepine derivatives exhibited notable activity against Staphylococcus aureus, Escherichia coli, and Aspergillus niger. nih.govnih.govresearchgate.net
Further structural modifications, such as the oxidation of the sulfur atom in the thiepine ring to a sulfonyl group, have also been investigated. However, this particular modification led to a considerable decrease in antimicrobial activity, with the resulting dibenzo[b,e]thiepine 5,5-dioxide derivative showing high Minimum Inhibitory Concentration (MIC) values. nih.govnih.govresearchgate.net This highlights the sensitive relationship between the structural features of these derivatives and their biological function.
Another study focused on new sulfone derivatives of 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide, which also originate from the this compound core. These compounds demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The MIC values for these sulfones were found to be in the range of 15.6 to 250 µg/mL, indicating a broad spectrum of activity. researchgate.net
While these efficacy studies provide a strong foundation for the potential of this compound derivatives as antimicrobial agents, there is a notable lack of publicly available experimental data on their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is critical for predicting a drug's behavior in a living organism and for designing effective and safe therapeutic regimens.
Table 1: In Vitro Antimicrobial Efficacy of this compound Derivatives
| Derivative | Microorganism | MIC (µg/mL) |
|---|---|---|
| Isomeric Dibenzo[b,e]thiepine derivatives | S. aureus | 25-50 |
| E. coli | 25-50 | |
| A. niger | 25-50 | |
| Dibenzo[b,e]thiepine 5,5-dioxide derivative | S. aureus | 200 |
| E. coli | 200 | |
| A. niger | 200 | |
| New Sulfone Derivatives | Gram-positive bacteria | 15.6-250 |
| Gram-negative bacteria | 15.6-250 | |
| Fungal strains | 15.6-250 |
Virtual Screening and Docking Studies for Target Identification
In the realm of modern drug discovery, computational techniques such as virtual screening and molecular docking are invaluable tools for identifying potential biological targets and elucidating the mechanism of action of novel compounds. While specific studies on this compound derivatives are limited, research on the closely related Dibenzo[b,e]oxepin-11-one scaffold provides significant insights into the potential applications of these computational methods.
One study conducted molecular docking simulations of novel dibenzoxepine-11-one derivatives against several microbial protein targets to explore their binding interactions. The selected targets included proteins from E. coli (PDB ID: 1KZN) and Candida albicans (PDB ID: 1IYL), as well as a DNA dodecamer structure (PDB ID: 1BNA). The results of these docking studies revealed favorable binding energies for the tested compounds, suggesting potential mechanisms for their observed antimicrobial and DNA-binding activities. nih.gov The interactions were characterized by various types of bonds, providing a molecular basis for their biological effects.
Table 2: Molecular Docking Results of a Dibenzo[b,e]oxepin-11-one Derivative (Compound 7a) Against Various Targets
| Target Protein (PDB ID) | Organism/Molecule | Binding Energy (kcal/mol) |
|---|---|---|
| 1KZN | E. coli | - |
| 1IYL | C. albicans | - |
| 1BNA | DNA | - |
(Note: Specific binding energy values for each target were not provided in the source material, but the study reported favorable interactions.)
These computational findings, although pertaining to the oxepine analog, strongly suggest that derivatives of this compound could also be promising candidates for virtual screening campaigns. By computationally screening large libraries of these compounds against a panel of known microbial or other disease-relevant targets, researchers can prioritize the synthesis and experimental testing of the most promising candidates, thereby accelerating the drug discovery process. Such in silico approaches can help in identifying novel targets and in designing derivatives with improved potency and selectivity.
Advanced Research Directions and Future Perspectives
Green Chemistry Approaches in Dibenzo[b,e]thiepin-11(6H)-one Synthesis
While specific green chemistry protocols for the synthesis of this compound are not extensively documented, the principles of green chemistry are being increasingly applied to the synthesis of related heterocyclic compounds. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
One promising green chemistry technique is the use of microwave-assisted synthesis . This method can significantly reduce reaction times from hours to minutes, often leading to higher yields and fewer side products. For instance, microwave-assisted one-pot synthesis has been successfully employed for the creation of dibenzo[b,d]oxepines, a structurally related class of compounds. This suggests that similar microwave-based protocols could be developed for the efficient synthesis of the this compound scaffold.
Novel Derivatization and Scaffold Modification for Enhanced Bioactivity
The therapeutic potential of the this compound scaffold can be significantly expanded through novel derivatization and scaffold modification. By strategically introducing different functional groups and altering the core structure, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve enhanced bioactivity and target specificity.
One area of investigation has been the synthesis of O-benzoyloxime derivatives . Studies have shown that modifications to the this compound core can lead to compounds with significant antimicrobial properties. For example, the bioisosteric replacement of the oxygen atom in the corresponding dibenzo[b,e]oxepine structure with a sulfur atom to form the dibenzo[b,e]thiepine scaffold has been shown to significantly enhance antimicrobial activity. Further modifications, such as the oxidation of the thiepine (B12651377) sulfur to a sulfone (dibenzo[b,e]thiepine 5,5-dioxide derivative), have also been explored, although in some cases this has led to a decrease in antimicrobial efficacy.
Another approach involves the introduction of amino groups to the tricyclic system. Phenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones have been identified as novel inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. nih.gov Furthermore, aminoalkylation of the related 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide has yielded compounds with notable neurotropic and psychotropic activities. researchgate.netresearchgate.net These findings underscore the importance of the strategic placement of nitrogen-containing functional groups to elicit specific biological responses.
The table below summarizes the impact of various derivatizations on the biological activity of the this compound scaffold and its analogues.
| Scaffold/Derivative | Modification | Resulting Bioactivity | Key Findings |
| This compound O-benzoyloximes | Bioisosteric replacement of oxygen with sulfur | Enhanced antimicrobial activity | Replacement of the oxepine core with a thiepine core significantly improved antimicrobial efficacy. |
| This compound 5,5-dioxide | Oxidation of thiepine sulfur | Reduced antimicrobial activity | The resulting sulfone derivative showed comparatively lower activity against tested microbial strains. |
| 3-Amino-6,11-dihydro-dibenzo[b,e]thiepin-11-one | Introduction of an amino group | p38 MAP kinase inhibition | Phenylamino-substituted analogues were identified as potent inhibitors of this proinflammatory enzyme. nih.gov |
| Aminoalkylated 6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide | Addition of aminoalkyl chains | Neurotropic and psychotropic activities | This derivatization led to compounds with potential applications in treating central nervous system disorders. researchgate.netresearchgate.net |
Exploration of this compound in Materials Science
The application of this compound and its derivatives in the field of materials science is a largely unexplored frontier. While the primary focus of research on this scaffold has been its medicinal applications, its unique structural and electronic properties may lend themselves to the development of novel functional materials.
Sulfur-containing heterocyclic compounds are known to have interesting electronic and optical properties, making them valuable components in organic electronics . The thiepin ring in the this compound structure could potentially be exploited to create new materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the scaffold through derivatization offers a pathway to tune its electronic properties, such as the HOMO/LUMO energy levels, to suit specific device requirements.
Furthermore, the rigid, three-dimensional structure of the this compound core could be incorporated into polymers to create materials with unique thermal and mechanical properties. For example, derivatives of dibenzo[c,e]thiepine have been investigated in the context of ring-opening polymerization to create degradable polymers. Future research could explore the polymerization of functionalized this compound monomers to develop new classes of high-performance polymers. The chiroptical properties observed in some dibenzo[c,e]thiepine derivatives also suggest potential applications in optical materials and sensors. researchgate.netresearchgate.net
Computational Drug Design and Optimization Based on this compound Core
Computational methods are becoming increasingly indispensable in modern drug discovery, offering a rapid and cost-effective means to design and optimize new drug candidates. While specific computational studies on this compound are not widely reported, the principles of computational drug design can be readily applied to this scaffold.
Molecular docking is a powerful computational technique that can predict the binding orientation of a molecule to a biological target. For derivatives of this compound, molecular docking could be used to screen for potential biological targets and to understand the molecular basis of their activity. For instance, in the case of the analogous dibenzo[b,f]oxepine derivatives, computational modeling has been used to study their interaction with the colchicine (B1669291) binding site of tubulin, a target for anticancer drugs. mdpi.com Similar in silico studies of dibenz[b,e]oxepin-11(6H)one derivatives have been used to design potential antimicrobial agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable computational tool. By correlating the structural features of a series of this compound derivatives with their biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. This allows for the rational design of more potent and selective analogues.
Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of the this compound scaffold, aiding in the design of derivatives with improved pharmacokinetic and pharmacodynamic profiles. For related dibenzo[b,f]oxepine systems, DFT has been used to analyze the geometry of different isomers and to calculate their HOMO-LUMO energy gaps, which are important for understanding their reactivity and stability. mdpi.com The application of these computational approaches to the this compound core holds significant promise for accelerating the discovery and development of new therapeutic agents.
Comprehensive Biological Profiling of New Derivatives
A comprehensive understanding of the biological activities of new this compound derivatives is crucial for identifying promising therapeutic candidates. While early research focused on the antidepressant and antipsychotic potential of this class of compounds, recent studies have expanded the scope of their biological profiling to include a wider range of activities.
Recent investigations have revealed the antimicrobial potential of certain derivatives. Specifically, O-benzoyloxime derivatives of this compound have been screened for their activity against both Gram-positive (e.g., Methicillin-Resistant Staphylococcus Aureus - MRSA) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger. These studies have provided valuable data on the structure-activity relationships governing the antimicrobial effects of these compounds.
In addition to antimicrobial activity, newer derivatives are being explored for other therapeutic applications. As mentioned, phenylamino-substituted analogues have been identified as inhibitors of p38 MAP kinase , suggesting their potential as anti-inflammatory agents. nih.gov The known antihistaminic and antiallergenic properties of dibenzo[b,e]thiepin-5,5-dioxide derivatives further broaden the therapeutic landscape for this scaffold. researchgate.netresearchgate.net Moreover, the discovery of neurotropic and psychotropic activities in aminoalkylated derivatives points to their continued relevance in the development of drugs for central nervous system disorders. researchgate.netresearchgate.net The evaluation of the related dibenzo[b,e]oxepin-11(6H)-ones as potential anthelmintic agents against nematodes like Caenorhabditis elegans also opens up new avenues for the biological profiling of thiepine analogues. labstellar.denih.gov
The table below provides a summary of the biological activities of various derivatives based on the this compound and related scaffolds.
| Derivative Class | Biological Activity | Organism/Target | Key Findings |
| O-benzoyloxime derivatives | Antibacterial | MRSA, E. coli | Showed significant activity, particularly when the oxepine core was replaced with thiepine. |
| O-benzoyloxime derivatives | Antifungal | A. niger | Demonstrated potential as antifungal agents. |
| Phenylamino-substituted derivatives | Anti-inflammatory | p38 MAP kinase | Identified as novel inhibitors of this proinflammatory enzyme. nih.gov |
| Dibenzo[b,e]thiepin-5,5-dioxides | Antihistaminic/Antiallergenic | Not specified | Known to possess these activities, suggesting potential for treating allergic conditions. researchgate.netresearchgate.net |
| Aminoalkylated derivatives | Neurotropic/Psychotropic | Central Nervous System | Showed potential for the development of drugs for neurological and psychiatric disorders. researchgate.netresearchgate.net |
| Dibenzo[b,e]oxepin-11(6H)-ones | Anthelmintic | C. elegans | The related oxepine scaffold has shown promise against parasitic nematodes. labstellar.denih.gov |
Future research will likely involve even more comprehensive biological profiling, including high-throughput screening against a wide range of biological targets, to fully elucidate the therapeutic potential of novel this compound derivatives.
Q & A
Q. What are the key structural features of dibenzo[b,e]thiepin-11(6H)-one, and how are they determined experimentally?
The compound features a tricyclic system with a seven-membered thiepin ring fused to two benzene rings. The thiepin ring adopts a distorted boat conformation , as confirmed by X-ray crystallography (orthorhombic space group Pna2₁). Key geometric parameters include:
Q. What synthetic routes are available for this compound?
A common route involves:
Cyclization : 2-(Phenylthiomethyl)benzoic acid treated with polyphosphoric acid (PPA) at 100°C .
Oxidation : Conversion to sulfone derivatives using H₂O₂ .
Key considerations :
Q. How is this compound characterized spectroscopically?
- IR : Strong C=O stretch at ~1680 cm⁻¹ .
- NMR :
- ¹H: Aromatic protons at δ 7.2–7.8 ppm; ketone proton absent due to conjugation .
- ¹³C: Carbonyl carbon at δ ~200 ppm .
- MS : Molecular ion peak at m/z 226.29 (C₁₄H₁₀OS) .
Advanced Research Questions
Q. How does the thiepin ring’s conformation impact pharmacological activity?
The boat conformation creates a steric environment that influences binding to biological targets. For example:
- Derivatives with sulfone groups (e.g., dibenzo[b,e]thiepin-5,5-dioxide) show antihistaminic activity due to enhanced polarity and hydrogen bonding .
- Substituents at C8 (sp³ hybridized) modulate interactions with enzymes like 5α-reductase (docking scores: ΔG = -9.2 kcal/mol) .
Methodology : - DFT optimization (B3LYP/6-31G(d)) to compare experimental vs. theoretical geometries .
- Molecular docking (AutoDock Vina) using PDB models (e.g., 4fdh for androgen receptors) .
Q. How can synthesis be optimized for regioselective functionalization?
Challenges : Competing Friedel-Crafts acylation and side reactions in polycyclic systems. Solutions :
Q. What computational tools are recommended for studying dibenzo[b,e]thiepin derivatives?
- Docking : AutoDock, GOLD (validated against PARP1 inhibitors) .
- Pharmacokinetics : SwissADME for logP (2.37), bioavailability (0.55), and CYP interactions .
- Toxicity : GUSAR for LD₅₀ prediction (150 mg/kg in rodents) .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
